![molecular formula C21H26N2O3S B497048 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine CAS No. 701928-17-8](/img/structure/B497048.png)
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine
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Overview
Description
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine exists in many forms and derivatives due to its versatile structure . It’s found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. For instance, a Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions .Molecular Structure Analysis
The piperazine scaffold is a privileged structure frequently found in biologically active compounds . In addition to the ring carbons, substitution in the nitrogen atom of piperazine not only creates potential drug molecules but also makes it unique with versatile binding possibilities with metal ions .Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions. For example, electron donating and sterically hindered aryl chlorides were aminated to afford very good yields of the desired products .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine compounds can vary widely depending on their specific structures. For instance, 1-(Methylsulfonyl)piperazine is a white to almost white powder .Scientific Research Applications
Pharmaceutical Intermediate
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine: can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl and acetyl functional groups are reactive sites that can be utilized to create a wide range of therapeutic agents, including antipsychotics, antidepressants, and antihistamines .
Solubility Enhancement
The piperazine moiety is known for enhancing the aqueous solubility of molecules, which is crucial for drug bioavailability. Incorporating this compound into drug formulations could improve the solubility of poorly water-soluble drugs, thereby enhancing their absorption and efficacy .
Scaffold in Drug Design
Piperazine rings serve as central scaffolds in the design of biologically active compounds1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine could be used to develop new drug candidates with optimized potency and selectivity by providing a stable core structure around which pharmacophores can be arranged .
Bioisostere Development
Bioisosteres are compounds with similar physical or chemical properties that can be used interchangeably to modify the biological properties of a drug. This piperazine derivative could be explored as a bioisostere to modify existing drugs and enhance their properties or reduce side effects .
Agrochemical Research
While piperazine derivatives are less common in agrochemicals, there’s potential for 1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine to be used in the development of new pesticides or herbicides. Its unique structure could offer advantages in terms of specificity and environmental impact .
Chemical Research Tool
In chemical research, this compound could be used as a reagent or catalyst in synthetic pathways. Its reactive groups might facilitate various chemical transformations, making it a valuable tool for developing new synthetic methods .
Mechanism of Action
Target of Action
Piperazine-based compounds have been identified as multi-target-directed ligands (mtdl) against alzheimer’s disease (ad) . They have shown efficient binding to both AChE and Aβ1–42, crucial molecular interactions within their active sites .
Mode of Action
They interact with their targets, leading to changes that could potentially alleviate the symptoms of AD .
Biochemical Pathways
Piperazine-based compounds are known to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Piperazine-based compounds have been used in the development of lipid nanoparticles (lnps) to enhance mrna delivery, suggesting potential bioavailability .
Result of Action
Piperazine-based compounds have shown significant antimicrobial and antifungal properties , and have been used in cancer immunotherapy .
Action Environment
The synthesis of piperazine-based compounds has been achieved under various conditions, suggesting that their action may be influenced by the environment .
Safety and Hazards
Future Directions
Piperazine-based compounds are gaining prominence in today’s research due to their versatile structure and wide range of applications . They find their application in biological systems with antihistamine, anticancer, antimicrobial, and antioxidant properties . They have also been successfully used in the field of catalysis and metal organic frameworks (MOFs) . Future research may focus on the development of piperazine-based antimicrobial polymers .
properties
IUPAC Name |
2-phenyl-1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-13-17(2)21(18(3)14-16)27(25,26)23-11-9-22(10-12-23)20(24)15-19-7-5-4-6-8-19/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIDNFHSYLKLRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)-4-(phenylacetyl)piperazine |
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